

# Physicochemical Properties of Trehalulose: A Technical Guide

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## Abstract

**Trehalulose**, a structural isomer of sucrose, is a rare disaccharide gaining significant attention for its unique physiological and chemical properties. As a reducing sugar with a low glycemic index and non-cariogenic nature, it presents a compelling alternative to traditional sweeteners in food and pharmaceutical formulations.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of **trehalulose**, detailed experimental protocols for its analysis and synthesis, and a comparative analysis with its isomers, sucrose and trehalose. This document is intended to be a resource for researchers and professionals in drug development and food science, highlighting both the known characteristics of **trehalulose** and the existing gaps in the scientific literature.

## Introduction

**Trehalulose**, chemically known as 1-O- $\alpha$ -D-Glucopyranosyl-D-fructose, is a disaccharide composed of a glucose and a fructose unit linked by an  $\alpha$ -(1  $\rightarrow$  1) glycosidic bond.<sup>[2]</sup> Unlike its non-reducing isomer trehalose ( $\alpha$ -D-glucopyranosyl  $\alpha$ -D-glucopyranoside), the anomeric carbon of the fructose moiety in **trehalulose** is not involved in the glycosidic bond, rendering it a reducing sugar.<sup>[4]</sup> This structural distinction is fundamental to its differing chemical reactivity and metabolic fate.

Primarily found in the honey of stingless bees (Meliponini tribe), where it can be a major component (13-44 g per 100 g), **trehalulose** is produced through the enzymatic isomerization of sucrose from floral nectar.[2][5] Its slower hydrolysis in the human small intestine compared to sucrose results in a lower glycemic and insulinemic response, making it a promising candidate for diabetic-friendly food formulations.[2][3] Furthermore, it is not metabolized by *Streptococcus mutans*, the primary bacterium responsible for dental caries, thus classifying it as a non-cariogenic sweetener.[4]

This guide synthesizes the available scientific data on the physicochemical properties of **trehalulose**, provides detailed methodologies for its analysis, and visualizes key structural and procedural information.

## Physicochemical Properties

Quantitative data on the physicochemical properties of **trehalulose** are sparse in the literature, with many studies focusing on its biological activities or its presence in honey. The following tables summarize the available data. For context, properties of the related isomers sucrose and trehalose are included where available. A significant challenge in the literature is the frequent conflation of **trehalulose** with trehalose; data in this guide are specific to **trehalulose** unless otherwise noted.

Table 1: General and Physical Properties of **Trehalulose**

Property	Value for Trehalulose	Notes
Chemical Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	[4]
Molar Mass	342.30 g/mol	[4]
IUPAC Name	1-O- $\alpha$ -D-Glucopyranosyl-D-fructose	[4]
Appearance	Amorphous solid when dried	Strongly resists crystallization. [4]
Density	1.694 g/cm <sup>3</sup>	Data from chemical supplier databases.
Melting Point	Not available	As an amorphous solid, it would exhibit a glass transition temperature rather than a sharp melting point. This value has not been reported.
Boiling Point	780.1 °C	This is a predicted value and likely represents the decomposition temperature.
Flash Point	290.8 °C	Predicted value.
Specific Rotation [ $\alpha$ ] <sub>D<sup>20</sup></sub>	+50°	Sourced from a chemical encyclopedia; requires primary literature verification.[4]

Table 2: Solubility and Solution Properties of **Trehalulose**

Property	Value for Trehalulose	Notes
Solubility in Water	Data not available	Expected to be soluble due to its polar nature. For comparison, sucrose solubility is ~204 g/100 mL at 20°C.[6]
Solubility in Ethanol	Data not available	Likely sparingly soluble, similar to other disaccharides.
Water Activity (aw)	Positively correlated with content in honey	In studies of stingless bee honey, higher trehalulose content was correlated with higher water activity.[7] Specific values for pure trehalulose solutions are not available.
Viscosity	Data not available	No studies on the viscosity of pure trehalulose solutions were found.
Hygroscopicity	Data not available	As an amorphous sugar, it is expected to be hygroscopic, but quantitative data is lacking.

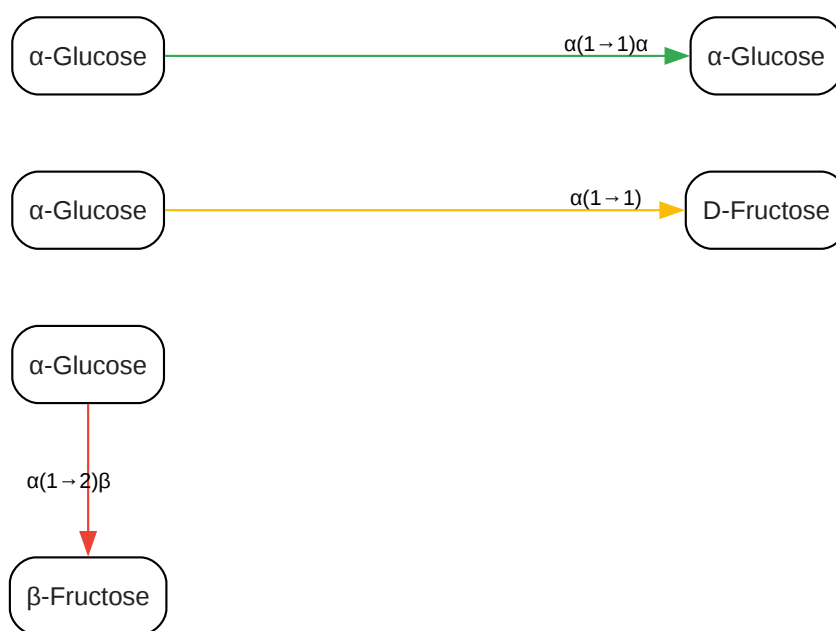
Table 3: Chemical and Biochemical Properties of **Trehalulose**

Property	Description	Notes
Reducing Sugar	Yes	The free anomeric carbon on the fructose unit allows it to act as a reducing agent.[4]
Glycosidic Bond	$\alpha$ -(1 $\rightarrow$ 1) between glucose and fructose	This bond is more stable to acid hydrolysis than the $\alpha$ -(1 $\rightarrow$ 2) bond in sucrose.[4]
Maillard Reaction	Participates	As a reducing sugar, it undergoes the Maillard reaction with amino acids, contributing to browning and flavor development. Kinetic data is not available.
Caramelization	Expected to occur	Specific caramelization temperature is not reported.
Sweetness	0.4 - 0.7 times that of sucrose	Often cited as approximately 70% as sweet as sucrose.[3][4]
Calorific Value	Data not available	Expected to be similar to other disaccharides (~4 kcal/g), but its slower absorption may affect its net energy value.
Glycemic Index	Low	Slower hydrolysis leads to a blunted blood glucose response. A specific numerical value from human clinical trials is not yet established.[2]
Cariogenicity	Non-cariogenic	Not utilized by Streptococcus mutans.[4]

## Comparative Isomer Structures

The distinct properties of **trehalulose**, sucrose, and trehalose arise from the specific arrangement of their constituent monosaccharides and the nature of the glycosidic bond.

Note: Trehalulose is a reducing sugar due to the free anomeric carbon on the fructose unit. Sucrose and Trehalose are non-reducing sugars.



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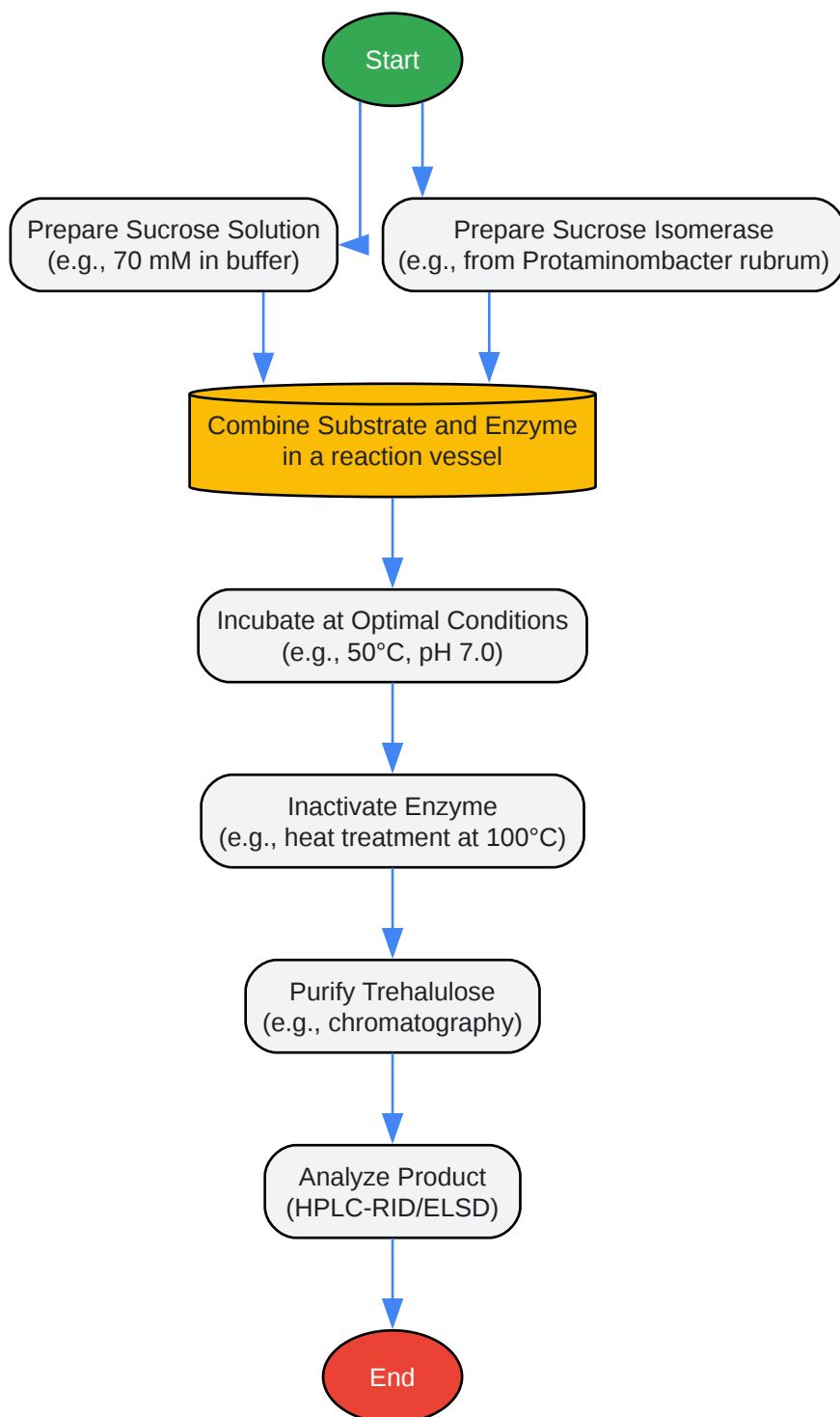
Caption: Structural comparison of sucrose, **trehalulose**, and trehalose.

## Experimental Protocols

Detailed experimental protocols for determining most of the physicochemical properties of pure **trehalulose** are not widely available in the peer-reviewed literature. However, methods for its synthesis and analysis in complex matrices have been described.

## Enzymatic Synthesis of Trehalulose from Sucrose

**Trehalulose** can be synthesized from sucrose using a sucrose isomerase. The following is a generalized workflow based on published enzymatic conversion methods.



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Caption: Workflow for the enzymatic synthesis of **trehalulose**.

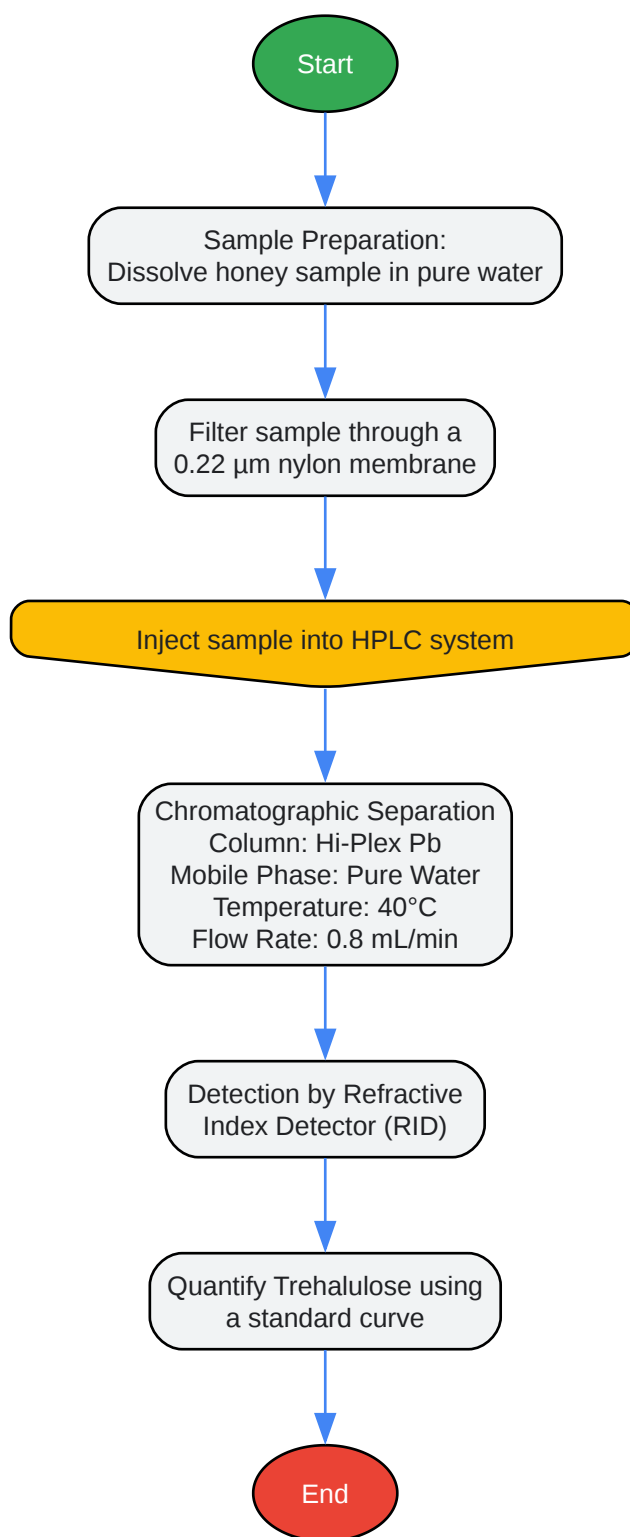
#### Methodology:

- **Substrate Preparation:** A solution of sucrose is prepared in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). The concentration can be optimized but values around 70-300 mM have been used.
- **Enzyme:** A purified sucrose isomerase is used. This enzyme can be obtained from various microbial sources, such as *Protaminobacter rubrum*.
- **Reaction:** The enzyme is added to the sucrose solution. The reaction mixture is incubated at the optimal temperature for the specific enzyme, which for some is around 50°C.
- **Reaction Monitoring:** The progress of the reaction can be monitored over time by taking aliquots and analyzing the sugar composition using HPLC.
- **Enzyme Inactivation:** Once the desired conversion yield is achieved (e.g., up to 90%), the reaction is stopped by inactivating the enzyme, typically through heat treatment (e.g., boiling for 10 minutes).
- **Purification:** The resulting mixture, which will contain **trehalulose**, remaining sucrose, and byproduct monosaccharides, is then purified. Chromatographic methods such as size-exclusion or ion-exchange chromatography are suitable for this purpose.
- **Analysis:** The purity of the final **trehalulose** product is confirmed by analytical methods like HPLC.

## Quantification of Trehalulose in Honey by HPLC-RID

This protocol is adapted from methods developed for the analysis of **trehalulose** in stingless bee honey.[8]





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Caption: Workflow for HPLC-RID analysis of **trehalulose** in honey.

#### Methodology:

- **Standard Preparation:** Prepare a series of standard solutions of pure **trehalulose** of known concentrations in deionized water to generate a calibration curve.
- **Sample Preparation:** Accurately weigh a sample of honey and dissolve it in a known volume of deionized water.
- **Filtration:** Filter the diluted honey solution through a 0.22  $\mu\text{m}$  syringe filter to remove particulates.
- **HPLC Analysis:**
  - **Column:** A lead-based ion-exchange column, such as a Hi-Plex Pb column (300 mm  $\times$  7.7 mm, 8  $\mu\text{m}$ ), is effective for separating **trehalulose** from other sugars.[\[8\]](#)
  - **Mobile Phase:** Isocratic elution with deionized water.[\[8\]](#)
  - **Flow Rate:** A typical flow rate is 0.8 mL/min.[\[9\]](#)
  - **Column Temperature:** Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[\[9\]](#)
  - **Detector:** A Refractive Index Detector (RID) is used for quantification.
- **Quantification:** Identify the **trehalulose** peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of **trehalulose** in the sample using the calibration curve generated from the standard solutions.

## Metabolic and Signaling Pathways

Currently, there is no evidence to suggest that **trehalulose** plays a direct role in specific metabolic signaling pathways in humans, unlike its isomer trehalose which is involved in stress response pathways in many non-mammalian organisms. The primary relevance of **trehalulose** in human physiology is its digestion and absorption in the gastrointestinal tract.

The  $\alpha$ -(1  $\rightarrow$  1) glycosidic bond of **trehalulose** is hydrolyzed by intestinal enzymes, albeit more slowly than the  $\alpha$ -(1  $\rightarrow$  2) bond of sucrose.[\[3\]](#) This results in the release of its constituent

monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. The slower rate of hydrolysis is the basis for its low glycemic index.

## Conclusion and Future Directions

**Trehalulose** is an emerging functional carbohydrate with significant potential in the food and pharmaceutical industries. Its key attributes—low glycemic index, non-cariogenicity, and unique origin in stingless bee honey—make it a subject of growing scientific and commercial interest.

However, this review reveals significant gaps in the publicly available data regarding its fundamental physicochemical properties. There is a pressing need for systematic characterization of its solubility, thermal properties (glass transition temperature), solution behavior (viscosity, water activity), and reactivity (Maillard reaction kinetics, caramelization). Such data are critical for formulation development, ensuring stability, and predicting behavior in various applications.

Future research should focus on:

- **Systematic Physicochemical Characterization:** Performing detailed studies to quantify the properties outlined in this guide.
- **Clinical Studies:** Conducting human clinical trials to definitively determine the glycemic index and caloric value of **trehalulose**.
- **Toxicological and Safety Studies:** Although generally regarded as safe, comprehensive safety studies are necessary for broader regulatory approval and consumer confidence.
- **Optimization of Synthesis:** Developing more efficient and scalable enzymatic or chemical synthesis methods to increase its availability for research and commercial use.

Addressing these research gaps will be crucial for unlocking the full potential of **trehalulose** as a novel functional ingredient.

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